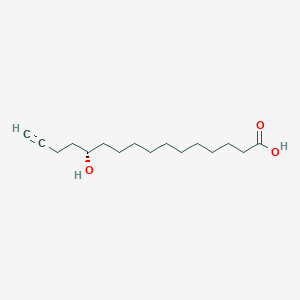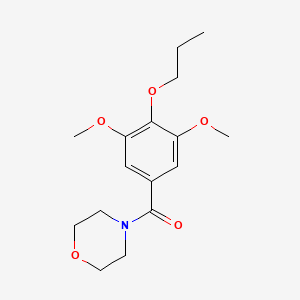
4-(2-Fluoroethyl)piperazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoroethyl)piperazine-1-carboxylic acid is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a fluoroethyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid typically involves the reaction of piperazine with 2-fluoroethyl halides under basic conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis of piperazine derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or amines derived from the reduction of the carboxylic acid group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoroethyl)piperazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid is not fully understood. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some piperazine compounds act as GABA receptor agonists, which can influence neurotransmission . The fluoroethyl group may enhance the compound’s ability to cross biological membranes and interact with target molecules.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Another ester derivative with a tert-butyl group.
Uniqueness
4-(2-Fluoroethyl)piperazine-1-carboxylic acid is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
596820-62-1 |
|---|---|
Molecular Formula |
C7H13FN2O2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
4-(2-fluoroethyl)piperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H13FN2O2/c8-1-2-9-3-5-10(6-4-9)7(11)12/h1-6H2,(H,11,12) |
InChI Key |
PGSFJNUWETZFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



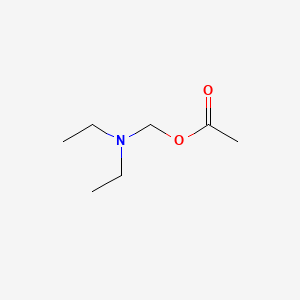
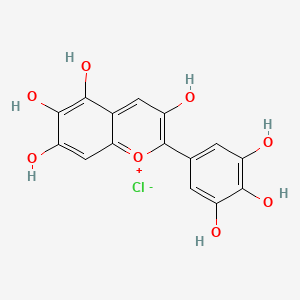
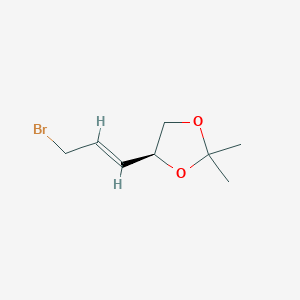
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
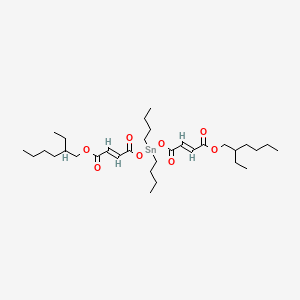


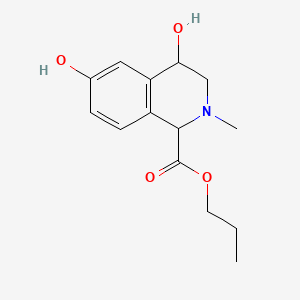

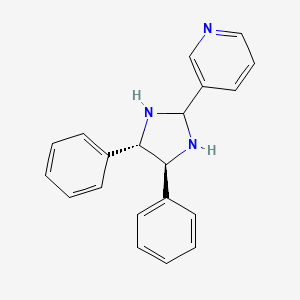
![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
